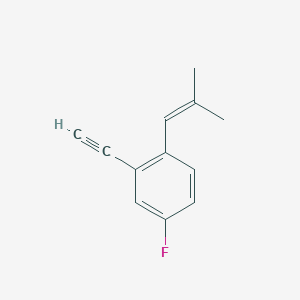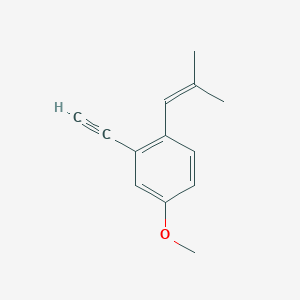
2-Ethynyl-4-methoxy-1-(2-methylprop-1-en-1-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethynyl-4-methoxy-1-(2-methylprop-1-en-1-yl)benzene is an aromatic compound with a unique structure that includes an ethynyl group, a methoxy group, and a 2-methylprop-1-en-1-yl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-4-methoxy-1-(2-methylprop-1-en-1-yl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and propargyl bromide.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a Grignard reaction or a similar organometallic reaction.
Alkyne Addition: The intermediate is then subjected to an alkyne addition reaction to introduce the ethynyl group.
Final Product Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Ethynyl-4-methoxy-1-(2-methylprop-1-en-1-yl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethynyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Aluminum chloride (AlCl₃), sulfuric acid (H₂SO₄)
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of ethyl-substituted benzene derivatives
Substitution: Introduction of various functional groups such as nitro, halogen, or alkyl groups
科学的研究の応用
2-Ethynyl-4-methoxy-1-(2-methylprop-1-en-1-yl)benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its ability to undergo various chemical modifications.
作用機序
The mechanism of action of 2-Ethynyl-4-methoxy-1-(2-methylprop-1-en-1-yl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The ethynyl group can participate in cycloaddition reactions, while the methoxy group can donate electron density to the benzene ring, enhancing its reactivity. The 2-methylprop-1-en-1-yl group can undergo further chemical transformations, making the compound versatile for various applications.
類似化合物との比較
Similar Compounds
1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: Similar structure with a prop-2-yn-1-yloxy group instead of the 2-methylprop-1-en-1-yl group.
1-Ethynyl-4-methoxy-2-methylbenzene: Contains an ethynyl group and a methoxy group but lacks the 2-methylprop-1-en-1-yl group.
(E)-4-Methoxy-2-(prop-1-en-1-yl)phenyl 2-methylbutanoate: Contains a similar methoxy and prop-1-en-1-yl group but with a different ester functionality.
Uniqueness
2-Ethynyl-4-methoxy-1-(2-methylprop-1-en-1-yl)benzene is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various synthetic and industrial applications.
特性
CAS番号 |
819871-56-2 |
|---|---|
分子式 |
C13H14O |
分子量 |
186.25 g/mol |
IUPAC名 |
2-ethynyl-4-methoxy-1-(2-methylprop-1-enyl)benzene |
InChI |
InChI=1S/C13H14O/c1-5-11-9-13(14-4)7-6-12(11)8-10(2)3/h1,6-9H,2-4H3 |
InChIキー |
RIOQRMZIESNAQK-UHFFFAOYSA-N |
正規SMILES |
CC(=CC1=C(C=C(C=C1)OC)C#C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{3-[4-(Acridine-9-carbonyl)piperazin-1-YL]phenyl}(2,2-dimethyl-1,3-dioxolan-4-YL)methyl carbonate](/img/structure/B14206913.png)



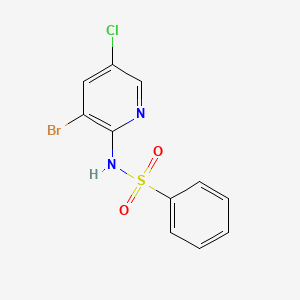
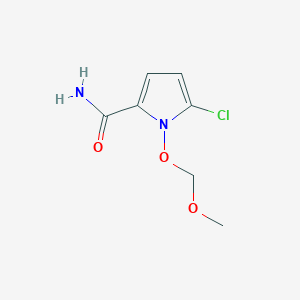


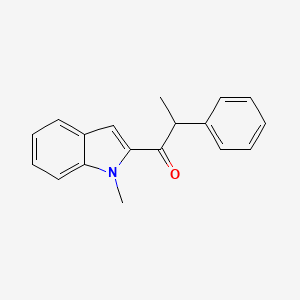
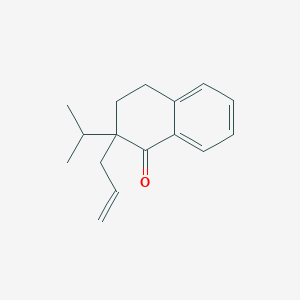
![1-(8-{[(2R)-2-Phenylpropanoyl]amino}octyl)-2H-imidazol-1-ium iodide](/img/structure/B14206964.png)
![Phenyl 5-bromo-2-[(4-hydroxyphenyl)sulfanyl]benzene-1-sulfonate](/img/structure/B14206970.png)
![4-{[2,4-Bis(sulfanylidene)-1,3-thiazolidin-5-ylidene]methyl}benzene-1-sulfonic acid](/img/structure/B14206971.png)
